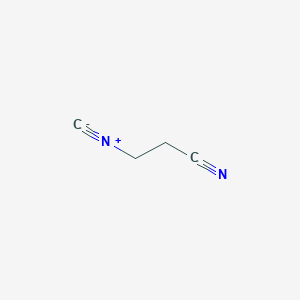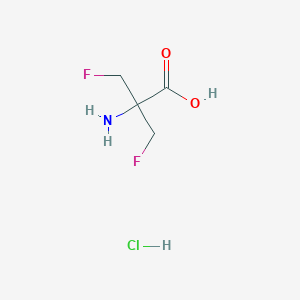
2-Amino-3-fluoro-2-(fluoromethyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-fluoro-2-(fluoromethyl)propanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include the presence of both amino and fluorine groups. These features make it a valuable compound in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-2-(fluoromethyl)propanoic acid hydrochloride typically involves the introduction of fluorine atoms into the amino acid structure. One common method is the fluorination of a suitable precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be more efficient in terms of yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-2-(fluoromethyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and thiols can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated amines.
Scientific Research Applications
2-Amino-3-fluoro-2-(fluoromethyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural properties.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-2-(fluoromethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(4-fluorophenyl)propanoic acid: Another fluorinated amino acid with similar structural features.
2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid: A compound with a trifluoromethoxy group, offering different chemical properties.
2-Amino-3-(2-fluorophenyl)propanoic acid: A fluorinated amino acid with a different substitution pattern.
Uniqueness
2-Amino-3-fluoro-2-(fluoromethyl)propanoic acid hydrochloride is unique due to the presence of two fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance its stability and binding properties, making it a valuable compound for various applications.
Properties
CAS No. |
2109598-86-7 |
|---|---|
Molecular Formula |
C4H8ClF2NO2 |
Molecular Weight |
175.56 g/mol |
IUPAC Name |
2-amino-3-fluoro-2-(fluoromethyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H7F2NO2.ClH/c5-1-4(7,2-6)3(8)9;/h1-2,7H2,(H,8,9);1H |
InChI Key |
AFPVWFIOGXJQFB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)(C(=O)O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


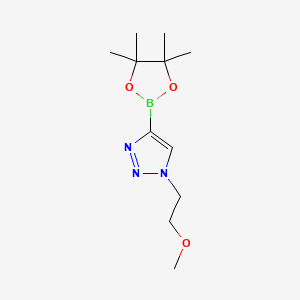
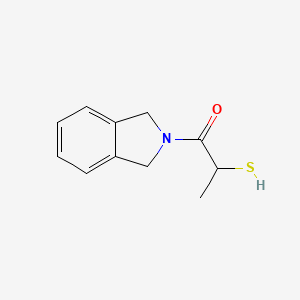
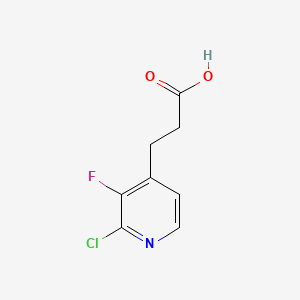
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)
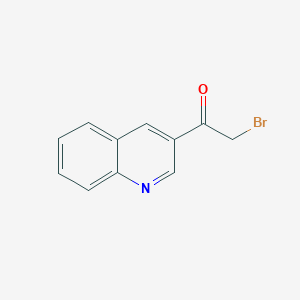
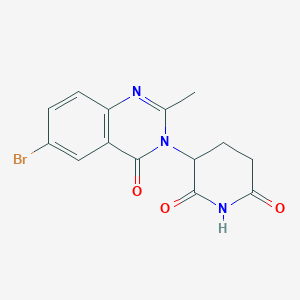
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
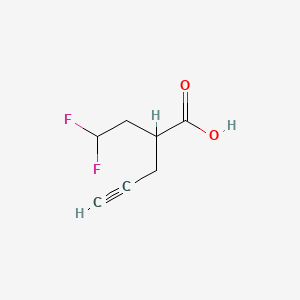
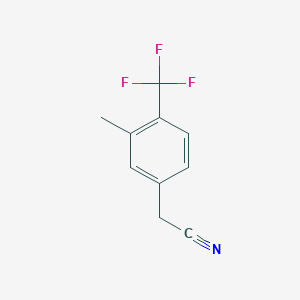
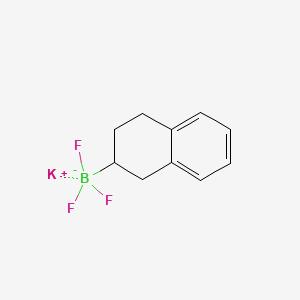
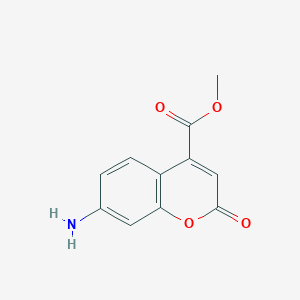
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
